molecular formula C22H28N2O2 B4516886 N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4516886
M. Wt: 352.5 g/mol
InChI Key: ZOBMEAUERAUKQT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features an azepane ring substituted with ethoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Amidation: The carboxamide group can be formed by reacting the azepane derivative with an appropriate carboxylic acid or its derivative under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the azepane ring or aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide: can be compared with other azepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other azepane derivatives. This could include differences in solubility, stability, reactivity, and biological activity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-26-21-11-7-6-9-19(21)23-22(25)24-16-8-4-5-10-20(24)18-14-12-17(2)13-15-18/h6-7,9,11-15,20H,3-5,8,10,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBMEAUERAUKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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